molecular formula C21H19N3O3S B5196833 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide

Cat. No.: B5196833
M. Wt: 393.5 g/mol
InChI Key: YBDDLXNNIVTMGE-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an isoquinoline moiety with a sulfonyl group and a nicotinamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide typically involves multiple steps, starting with the preparation of the isoquinoline derivative. This is followed by the introduction of the sulfonyl group and finally, the coupling with nicotinamide. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a probe to study various biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and sulfonyl-containing molecules. Examples include:

  • N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]acetamide
  • N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]benzamide

Uniqueness

What sets N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide apart is its combination of the isoquinoline and nicotinamide moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-21(17-6-3-12-22-14-17)23-19-7-9-20(10-8-19)28(26,27)24-13-11-16-4-1-2-5-18(16)15-24/h1-10,12,14H,11,13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDDLXNNIVTMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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